N'-(2-chlorobenzylidene)-4-methylbenzohydrazide
Overview
Description
N’-(2-chlorobenzylidene)-4-methylbenzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group –CH=N–NH–C(O)– This compound is synthesized through the condensation reaction between hydrazides and carbonyl-containing compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-chlorobenzylidene)-4-methylbenzohydrazide can be synthesized by reacting 2-chlorobenzaldehyde with 4-methylbenzohydrazide in the presence of a suitable solvent such as methanol. The reaction is typically carried out at room temperature with constant stirring for about 30 minutes. The resulting solution is then allowed to stand in air for a few days to form colorless block-shaped crystals suitable for X-ray diffraction analysis .
Industrial Production Methods
The industrial production of N’-(2-chlorobenzylidene)-4-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the preparation of a malononitrile suspension, followed by the addition of 2-chlorobenzaldehyde under controlled temperature conditions to ensure the reaction mixture remains below 50°C. The product is then filtered and dried under vacuum .
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorobenzylidene)-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halogenoalkanes, acyl chlorides, and acid anhydrides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(2-chlorobenzylidene)-4-methylbenzohydrazide involves its interaction with biological membranes and proteins. The compound exhibits its effects by targeting specific molecular pathways, leading to the inhibition of microbial growth and tumor cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes such as cell proliferation, adhesion, and migration .
Comparison with Similar Compounds
N’-(2-chlorobenzylidene)-4-methylbenzohydrazide can be compared with other similar compounds such as:
2-cyano-N’-(2-chlorobenzylidene)acetohydrazide: Similar in structure but contains a cyano group instead of a methyl group.
2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide: Contains a dimethylamino group instead of a methyl group.
(E)-4-Bromo-N-(2-chlorobenzylidene)-aniline: Contains a bromo group instead of a methyl group.
These compounds share similar chemical properties and applications but differ in their specific functional groups, which can influence their reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-6-8-12(9-7-11)15(19)18-17-10-13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBVPNMMKMGPOB-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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